1-bromo-4-ethoxybutane
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Overview
Description
Preparation Methods
1-bromo-4-ethoxybutane can be synthesized through the Williamson Ether Synthesis, a classic method for preparing ethers. In this reaction, an alkyl halide (in this case, 1-bromo-4-chlorobutane) reacts with an alkoxide (such as sodium ethoxide) under nucleophilic substitution (SN2) conditions . The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
1-bromo-4-ethoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the primary reaction type for this compound, where the bromine atom is replaced by a nucleophile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form 4-ethoxy-1-butene.
Scientific Research Applications
1-bromo-4-ethoxybutane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for 1-bromo-4-ethoxybutane primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-bromo-4-ethoxybutane can be compared with other brominated ethers such as:
1-bromo-2-ethylbutane: Similar in structure but with a different alkyl chain, leading to different reactivity and applications.
1-bromo-4-methoxybutane: Similar in structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and physical properties.
This compound is unique due to its specific combination of a bromine atom and an ethoxy group, which imparts distinct reactivity and applications in organic synthesis and material science .
Properties
CAS No. |
3448-29-1 |
---|---|
Molecular Formula |
C6H13BrO |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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